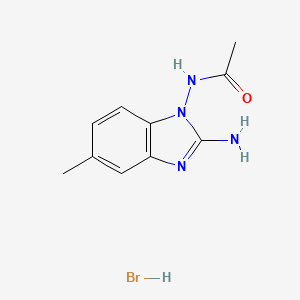
N-(2-amino-5-methylbenzimidazol-1-yl)acetamide;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-amino-5-methylbenzimidazol-1-yl)acetamide;hydrobromide is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-5-methylbenzimidazol-1-yl)acetamide typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-amino-5-methylbenzimidazol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced forms of the compound.
Applications De Recherche Scientifique
N-(2-amino-5-methylbenzimidazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Mécanisme D'action
The mechanism of action of N-(2-amino-5-methylbenzimidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular components. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound of N-(2-amino-5-methylbenzimidazol-1-yl)acetamide.
2-Amino-5-methylbenzimidazole: A closely related compound with similar structural features.
N-(2-amino-5-methylbenzimidazol-1-yl)acetamide: The base compound without the hydrobromide salt.
Uniqueness
N-(2-amino-5-methylbenzimidazol-1-yl)acetamide;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This unique structure may confer specific biological activities and chemical properties that are not observed in other similar compounds .
Propriétés
Numéro CAS |
60882-69-1 |
|---|---|
Formule moléculaire |
C10H13BrN4O |
Poids moléculaire |
285.14 g/mol |
Nom IUPAC |
N-(2-amino-5-methylbenzimidazol-1-yl)acetamide;hydrobromide |
InChI |
InChI=1S/C10H12N4O.BrH/c1-6-3-4-9-8(5-6)12-10(11)14(9)13-7(2)15;/h3-5H,1-2H3,(H2,11,12)(H,13,15);1H |
Clé InChI |
NLFNRTPCUJSQIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C(=N2)N)NC(=O)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















